

Authored for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

Cat. No.: B061683

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**Abstract

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride, commonly referred to as DBD-Cl, is a highly reactive, fluorescent compound utilized extensively in biochemical and proteomics research. Its mechanism of action is centered on the covalent modification of nucleophilic residues in proteins, primarily cysteine and lysine. This modification is facilitated by the highly electrophilic sulfonyl chloride moiety, which readily reacts with thiols and primary amines. The benzoxadiazole core confers fluorescent properties to the molecule, making it a valuable tool for labeling and detecting proteins. Furthermore, its ability to irreversibly bind to and inhibit key enzymes, such as Protein Disulfide Isomerase (PDI), underscores its potential in studying cellular signaling pathways and as a lead compound in drug discovery. This guide provides a comprehensive overview of the chemical basis of its action, its biological targets, quantitative data on its reactivity, and detailed experimental protocols for its application.

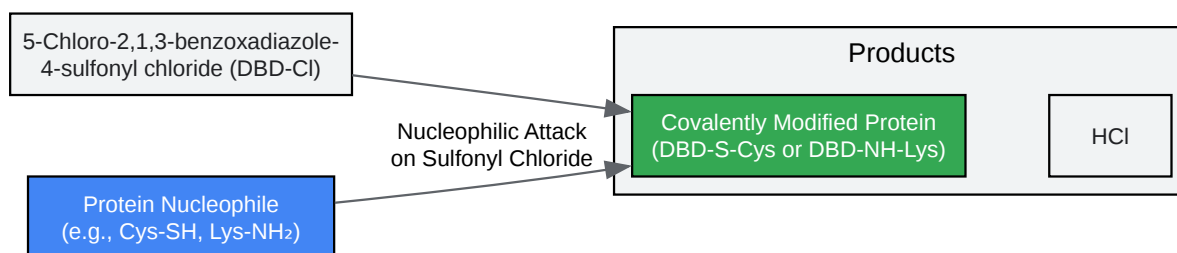
Core Mechanism of Action: Covalent Modification

The primary mechanism of action for **5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride** involves the covalent modification of proteins. The compound is characterized by a sulfonyl chloride ($-\text{SO}_2\text{Cl}$) functional group attached to a 5-chloro-2,1,3-benzoxadiazole core. The sulfonyl chloride is a potent electrophile, making it susceptible to nucleophilic attack.

In a biological context, the most reactive nucleophiles are the side chains of specific amino acids. The principal targets for DBD-Cl are:

- Cysteine: The thiol group (-SH) of a cysteine residue is a strong nucleophile, especially in its deprotonated thiolate form ($-S^-$). It readily attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide-like linkage (thioether derivative). The pKa of a typical cysteine thiol is around 8.5, meaning a significant fraction can be deprotonated at physiological pH, rendering it highly reactive.[1]
- Lysine: The ϵ -amino group ($-NH_2$) of a lysine residue is also nucleophilic. It can react with the sulfonyl chloride to form a stable sulfonamide bond. The typical pKa of a lysine's side chain is ~ 10.4 , so at physiological pH (7.4), it is predominantly protonated ($-NH_3^+$) and non-nucleophilic.[1] However, lysines in specific microenvironments within a protein can have a lower pKa, making them susceptible to modification.[1]

The reaction is a nucleophilic acyl substitution. The electron-withdrawing properties of the benzoxadiazole ring system and the chlorine atom further enhance the electrophilicity of the sulfonyl chloride group, increasing its reactivity.[2]



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Caption: General reaction mechanism of DBD-Cl with protein nucleophiles.

Biochemical and Cellular Consequences

Fluorescent Labeling of Proteins

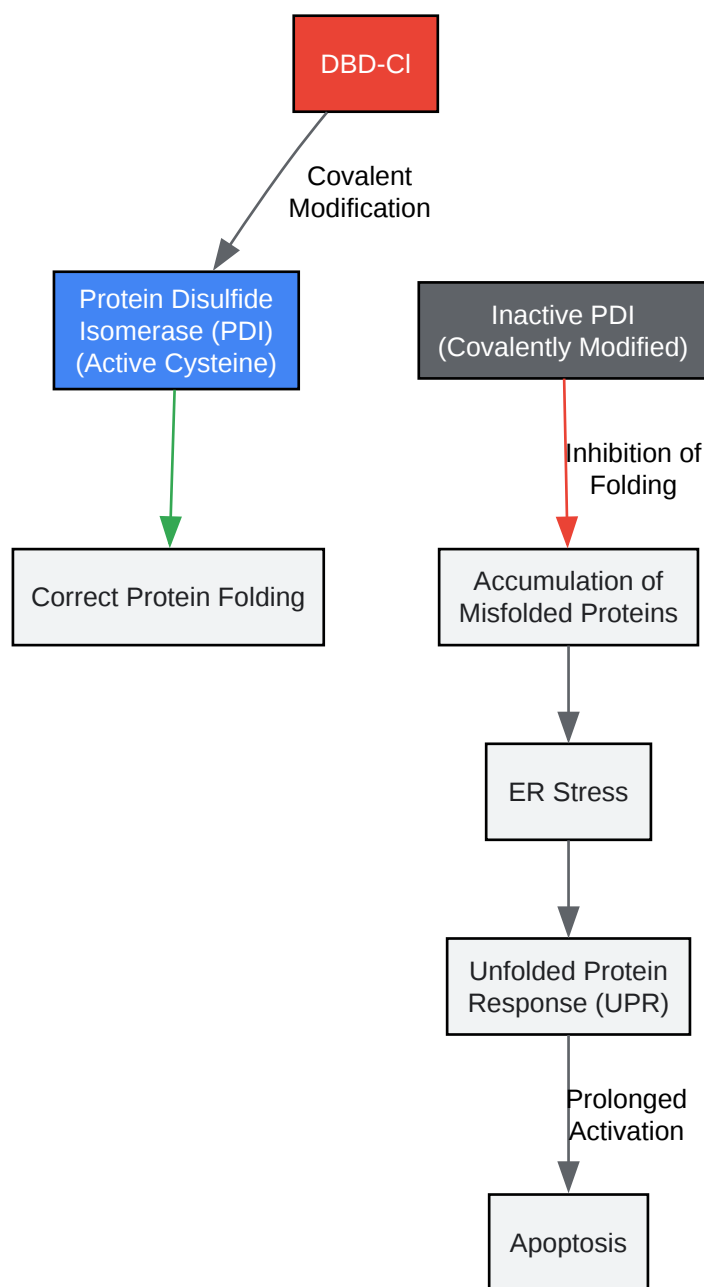
The benzoxadiazole (DBD) core of the molecule is a fluorophore.[3][4] This property allows DBD-Cl to be used as a fluorescent probe for labeling proteins and other biomolecules in vitro and in living cells.[4][5] Often, the fluorescence of such probes is sensitive to the local environment. After reacting with a thiol group, the fluorescence quenching that may be present in the unbound state can be prevented, leading to an increase in fluorescence intensity and

lifetime, signaling a successful binding event.^[4] This feature is invaluable for applications in fluorescence microscopy and fluorescence lifetime imaging microscopy (FLIM).^{[3][4]}

Enzyme Inhibition: The Case of Protein Disulfide Isomerase (PDI)

By covalently modifying critical amino acid residues, DBD-Cl can act as an irreversible inhibitor of enzymes. A prominent example of a protein family targeted by such electrophilic compounds is Protein Disulfide Isomerase (PDI). PDI and its family members are chaperones in the endoplasmic reticulum (ER) that catalyze the formation and isomerization of disulfide bonds, a crucial step in the proper folding of many secreted and membrane proteins.^{[6][7]}

The active sites of PDI enzymes contain highly reactive cysteine residues. Covalent modification of these cysteines by inhibitors can block the enzyme's catalytic activity.^{[8][9]} Inhibition of PDI disrupts protein folding, leading to an accumulation of misfolded proteins in the ER. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR).^[7] Chronic ER stress and a dysfunctional UPR can ultimately lead to apoptosis (programmed cell death).^{[6][7]} The ability of small molecules to inhibit PDI has made it an attractive target for therapies aimed at diseases characterized by high proteotoxic stress, such as certain cancers and neurodegenerative disorders.^{[6][10]}



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Caption: Signaling pathway initiated by the inhibition of PDI by DBD-Cl.

Quantitative Data Summary

While specific kinetic data for **5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride** are not extensively published, the tables below summarize typical data for related compounds and relevant photophysical properties.

Table 1: Reactivity of Electrophiles with Amino Acid Residues

Electrophile Class	Target Residue	Second-Order Rate Constant ($M^{-1}s^{-1}$)	Conditions
Sulfonyl Chloride	Cysteine (thiolate)	Fast (qualitative)	pH-dependent
Sulfonyl Chloride	Lysine (amine)	Moderate (qualitative)	pH-dependent
Chloramine	Valine (amine)	5.4×10^4	pH dependent

| Chlorine Dioxide | Cysteine (thiolate) | 1.03×10^8 | pH 9.5, 25°C[11] |

Table 2: Photophysical Properties of DBD-based Fluorescent Probes

Property	Value	Notes
Excitation Maximum (λ_{ex})	~405 nm	Dependent on solvent and conjugation state[5]
Emission Maximum (λ_{em})	~530 - 600 nm	Exhibits a significant Stokes shift and is sensitive to environmental polarity[5]
Fluorescence Lifetime	Decreases with increasing water content	Useful for FLIM applications[3][4]

| Quantum Yield | Varies | Highly dependent on the local environment[5] |

Experimental Protocols

Protocol for Fluorescent Labeling of a Purified Protein

This protocol describes the direct chemical labeling of cysteine residues on a purified protein.

- Protein Preparation:
 - Prepare the purified protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

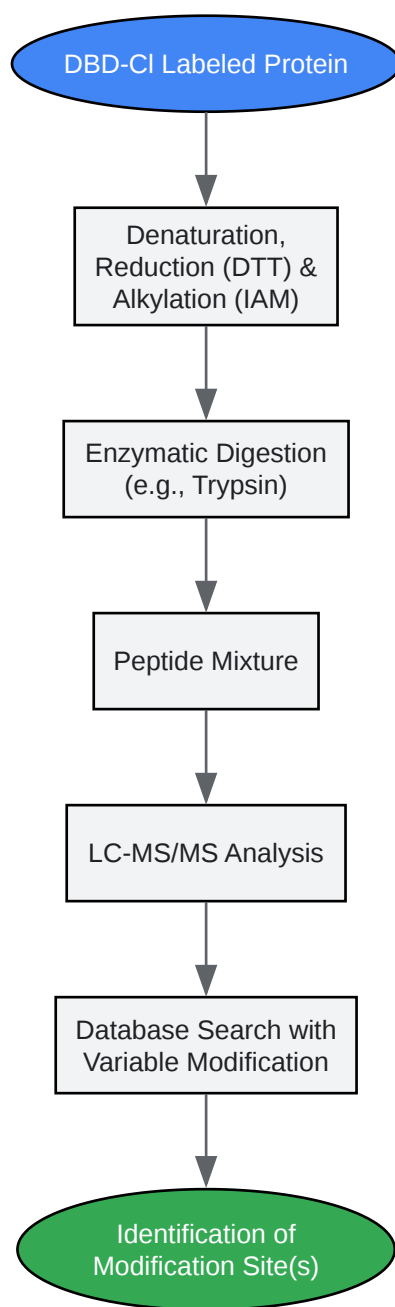
- If the protein has disulfide bonds that are not to be labeled, ensure they remain oxidized. If targeting all cysteines, reduce the protein with a 10-fold molar excess of DTT, followed by removal of the DTT using a desalting column.
- Labeling Reaction:
 - Prepare a 10 mM stock solution of DBD-Cl in anhydrous DMSO.
 - Add a 5- to 10-fold molar excess of the DBD-Cl stock solution to the protein solution. The optimal ratio should be determined empirically.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Removal of Unreacted Probe:
 - Quench the reaction by adding a small molecule thiol like β -mercaptoethanol or DTT to a final concentration of 10-20 mM.
 - Separate the labeled protein from the unreacted probe and quenching agent using a desalting column (e.g., PD-10) or dialysis.
- Characterization:
 - Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye at its absorbance maximum.
 - Confirm labeling and determine the site of modification using mass spectrometry (see Protocol 4.2).

Protocol for Mass Spectrometry Analysis of a DBD-Cl-Modified Protein (Bottom-Up Proteomics)

This workflow is used to identify the specific amino acid residue(s) modified by DBD-Cl.[\[12\]](#)

- Sample Preparation:

- Take the labeled protein sample (from Protocol 4.1) and denature it using 8 M urea or by heating.
- Reduce all disulfide bonds with DTT (e.g., 10 mM, 1 hour at 37°C).
- Alkylate all free cysteine residues with an alkylating agent like iodoacetamide (IAM) to prevent disulfide scrambling (e.g., 55 mM, 45 min in the dark). This step alkylates cysteines that were not modified by DBD-Cl.
- Dilute the sample to reduce the urea concentration to <1 M.
- Enzymatic Digestion:
 - Add a protease, typically trypsin, at a 1:50 to 1:100 (enzyme:protein) ratio.
 - Incubate overnight at 37°C to digest the protein into peptides.[\[13\]](#)
- LC-MS/MS Analysis:
 - Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
 - Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).[\[14\]](#)[\[15\]](#)
- Data Analysis:
 - Search the acquired MS/MS spectra against the protein's sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer).
 - Specify a variable modification corresponding to the mass of the reacted DBD-Cl moiety (mass of DBD-Cl minus HCl) on potential target residues (Cys, Lys).
 - The software will identify the peptide sequence and pinpoint the specific residue carrying the DBD-Cl modification based on the fragmentation pattern.[\[12\]](#)



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Caption: Workflow for identifying DBD-Cl modification sites via bottom-up proteomics.

Conclusion

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride operates through a robust and well-characterized mechanism of covalent modification, primarily targeting cysteine and lysine residues. This reactivity, combined with the inherent fluorescence of its benzoxadiazole core,

makes it a versatile tool for chemical biology. Its applications range from the fluorescent labeling and visualization of proteins to the irreversible inhibition of enzymes like PDI, thereby enabling the study of critical cellular processes such as protein folding and ER stress. A thorough understanding of its mechanism of action, reactivity, and appropriate analytical workflows is essential for leveraging its full potential in basic research and therapeutic development.

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